Diethyl glutarate

Description

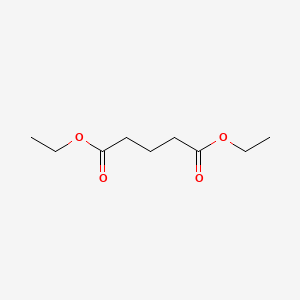

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWSNHWQZPEFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061162 | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-38-2, 68989-30-0, 68989-31-1 | |

| Record name | Diethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, C18-28-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl glutarate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Glutarate

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as diethyl pentanedioate, is the diethyl ester of glutaric acid. It is a colorless liquid with a mild, fruity odor.[1][2]

IUPAC Name: diethyl pentanedioate[2] Synonyms: Glutaric acid diethyl ester, Diethyl pentanedioate, Ethyl glutarate[2][3] CAS Number: 818-38-2[2][3] Molecular Formula: C₉H₁₆O₄[2] SMILES: CCOC(=O)CCCC(=O)OCC[2]

Below is a 2D structural representation of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Mild, fruity | [1][2] |

| Boiling Point | 226-237 °C | [1][4] |

| Melting Point | -28 °C | [1] |

| Density | 1.022 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol (B145695) and ether. | [1][2][4] |

| Flash Point | 96 - 111 °C (closed cup) | [1][5] |

| Refractive Index (n20/D) | 1.423 | [4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[3][6] The following protocol is a representative procedure.

Materials:

-

Glutaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glutaric acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[7]

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8][9]

Equipment:

-

Claisen flask or round-bottom flask

-

Short path distillation head with a condenser

-

Receiving flask

-

Vacuum pump and vacuum gauge

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle while stirring.

-

Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at the appropriate boiling point for the applied pressure (the boiling point of this compound is 226-237 °C at atmospheric pressure and will be significantly lower under vacuum).[1][4]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).[10]

-

A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

Typical MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference spectrum.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

¹H NMR (300 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~4.12 ppm (quartet, 4H, -O-CH₂-CH₃)

-

~2.35 ppm (triplet, 4H, -CO-CH₂-CH₂-)

-

~1.95 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

-

~1.25 ppm (triplet, 6H, -O-CH₂-CH₃)

-

¹³C NMR (75 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~172.8 ppm (C=O)

-

~60.3 ppm (-O-CH₂-)

-

~33.5 ppm (-CO-CH₂-)

-

~20.1 ppm (-CH₂-CH₂-CH₂-)

-

~14.2 ppm (-CH₃)

-

Reactivity and Stability

This compound is stable under normal conditions.[2] It can react with strong oxidizing agents, acids, and bases.[1] Hydrolysis of the ester groups can occur under acidic or basic conditions to yield glutaric acid and ethanol.

Safety Information

-

Hazards: May cause skin and eye irritation.[1]

-

Precautions: Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 818-38-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 818-38-2 [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. How To [chem.rochester.edu]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: Physical Data of Diethyl Glutarate (CAS 818-38-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate (CAS 818-38-2), also known as diethyl pentanedioate, is a diester of glutaric acid and ethanol.[1][2] It presents as a clear, colorless to light yellow liquid with a fruity odor.[2] This compound serves primarily as a solvent and an intermediate in organic synthesis, including for pharmaceuticals.[2] Its utility in various applications necessitates a thorough understanding of its physical and chemical properties. This guide provides a comprehensive overview of the core physical data for this compound, outlines standard experimental methodologies for their determination, and presents a logical visualization of its key attributes.

Molecular and Chemical Identity

A clear definition of the compound is fundamental to any technical analysis.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | Diethyl pentanedioate, Glutaric acid diethyl ester | [4][5] |

| CAS Number | 818-38-2 | |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| InChI Key | OUWSNHWQZPEFEX-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC(=O)CCCC(=O)OCC | [6] |

Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. These values are critical for handling, process design, and safety assessments.

3.1. Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | [2][6] |

| Boiling Point | 237 °C | at 101.3 kPa (760 mmHg) | [1][3] |

| Melting Point | -24.1 °C | [1][3] | |

| Density | 1.022 g/mL | at 25 °C | [1][3] |

| Refractive Index (n_D) | 1.423 | at 20 °C | [1][3] |

| Vapor Pressure | 0.0472 mmHg | at 25 °C | [4] |

3.2. Safety and Flammability Data

| Property | Value | Method | Source |

| Flash Point | 95.56 °C (204.0 °F) | Closed Cup | [7] |

| Flash Point | 96 °C (205 °F) | [3][8][9] | |

| Storage Class | 10 - Combustible liquids | [7] |

3.3. Solubility Profile

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1] |

| Ether | Soluble | [1] |

| Alcohol | Soluble |

Visualization of Physical Properties

The following diagram illustrates the logical relationship between this compound and its primary physical characteristics.

Caption: Core physical properties of this compound (CAS 818-38-2).

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods. Below are detailed overviews of the typical protocols employed for measuring key physical properties.

5.1. Boiling Point Determination (Distillation or Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this is a constant physical property at a given pressure.[10]

-

Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of this compound (typically >5 mL) is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The sample is heated gradually until it boils and vapors begin to condense in the condenser.

-

The temperature is recorded when it stabilizes, which indicates the boiling point. The atmospheric pressure should also be recorded.[11]

-

Alternatively, the Thiele tube method can be used for smaller sample volumes (<1 mL).[11]

-

5.2. Density Measurement (Digital Density Meter Method - ASTM D4052)

Density is a fundamental property defined as mass per unit volume.[12] The ASTM D4052 standard is a common method for accurately determining the density of liquids like esters.[13][14]

-

Principle: This method uses an oscillating U-tube. A small volume of the liquid sample is introduced into the tube. The change in the oscillating frequency of the tube caused by the mass of the sample is measured. This change is used with calibration data to determine the density.[15][16]

-

Apparatus: Digital density meter with an oscillating U-tube, temperature control system, and a syringe or automated sampler for sample injection.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and high-purity water.

-

The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to stabilize.

-

Approximately 0.7-1 mL of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.[16]

-

The instrument measures the oscillation period and calculates the density.

-

The final result is reported in g/mL or kg/m ³ at the specified temperature.[16]

-

5.3. Flash Point Determination (Cleveland Open Cup Method - ASTM D92)

The flash point is the lowest temperature at which a substance's vapors will ignite when an ignition source is passed over it.[17][18] For liquids with flash points above 79°C, the ASTM D92 method is applicable.[19]

-

Principle: The sample is heated in an open brass cup at a constant rate. A small test flame is passed across the cup at regular temperature intervals. The flash point is the lowest liquid temperature at which the application of the test flame causes the vapors above the surface to ignite in a brief flash.[18]

-

Apparatus: Cleveland Open Cup apparatus, including a brass test cup, heating plate, test flame applicator, and thermometer.

-

Procedure:

-

The sample cup is filled with this compound to the specified filling mark.

-

The sample is heated at a controlled, steady rate (typically 5 to 6 °C per minute).[18]

-

The test flame is passed across the center of the cup at prescribed temperature intervals.

-

The temperature at which a distinct flash is observed on the surface of the liquid is recorded as the flash point.[18]

-

This guide provides a foundational understanding of the physical properties of this compound, essential for its safe and effective use in research and development. For all laboratory work, it is imperative to consult the full Safety Data Sheet (SDS) and follow established safety protocols.

References

- 1. This compound | 818-38-2 [chemicalbook.com]

- 2. CAS 818-38-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 818-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound| CAS:#818-38-2 -Letopharm Limited [letopharm.com]

- 5. This compound [stenutz.eu]

- 6. guidechem.com [guidechem.com]

- 7. 二乙基戊二酸(酯) ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. store.p212121.com [store.p212121.com]

- 9. fishersci.com [fishersci.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. data.ntsb.gov [data.ntsb.gov]

- 17. store.astm.org [store.astm.org]

- 18. pentyllabs.com [pentyllabs.com]

- 19. precisionlubrication.com [precisionlubrication.com]

An In-depth Technical Guide to the Synthesis of Diethyl Glutarate from Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl glutarate from glutaric acid, with a focus on the widely utilized Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in chemical synthesis and drug development.

Introduction

This compound, a diester of glutaric acid and ethanol (B145695), serves as a valuable intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its preparation from glutaric acid is a fundamental reaction in organic chemistry, typically achieved through Fischer esterification. This process involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and strategies to drive it towards the product side are crucial for achieving high yields.

Core Synthesis Pathway: Fischer Esterification

The primary route for the synthesis of this compound from glutaric acid is the Fischer esterification. This reaction involves heating a mixture of glutaric acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The excess ethanol serves to shift the reaction equilibrium towards the formation of the diethyl ester product. The removal of water, a byproduct of the reaction, can also be employed to drive the equilibrium forward.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Glutaric acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine glutaric acid and a significant molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach completion.

-

Work-up:

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude this compound is purified by vacuum distillation to obtain the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from glutaric acid via Fischer esterification.

| Parameter | Value |

| Reactants | |

| Glutaric Acid | 1.0 molar equivalent |

| Ethanol | 5-10 molar equivalents (excess) |

| Catalyst | |

| Sulfuric Acid (conc.) | 0.1-0.2 molar equivalents |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 4-8 hours |

| Product | |

| This compound Yield | 85-95% (typical) |

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

An In-depth Technical Guide to the Biological Mechanism of Action of Diethyl Glutarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl glutarate (DEG), a cell-permeable ester, is emerging as a significant modulator of biological processes, primarily through its intracellular conversion to glutarate. This guide provides a comprehensive overview of the current understanding of DEG's mechanism of action, with a particular focus on its immunomodulatory and antimicrobial properties. In biological systems, glutarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs) and induces a novel post-translational modification, glutarylation, on key metabolic enzymes. These actions culminate in altered T-cell differentiation and enhanced anti-tumor immunity. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development.

Core Mechanism of Action: From this compound to Glutarate

The primary mechanism of action of this compound in biological systems is predicated on its rapid intracellular hydrolysis to glutaric acid (glutarate). This conversion is crucial as glutarate is the primary bioactive molecule responsible for the observed downstream effects.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs)

Glutarate, being structurally similar to the endogenous metabolite α-ketoglutarate (αKG), acts as a competitive inhibitor of αKG-dependent dioxygenases.[1] This family of enzymes plays a critical role in various cellular processes, including epigenetic regulation and hypoxia signaling.

Key αKGDDs inhibited by glutarate include:

-

Ten-eleven translocation (TET) enzymes: These enzymes are involved in DNA demethylation. Inhibition by glutarate can lead to alterations in the epigenetic landscape of cells.

-

Histone demethylases (KDMs): By inhibiting KDMs, glutarate can influence histone methylation patterns, thereby affecting gene expression.

-

Prolyl hydroxylases (PHDs): These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway.

A cell-free enzymatic assay demonstrated that glutarate inhibits recombinant TET2 with an IC50 of 2 mM.[2]

Post-Translational Modification: Glutarylation

A novel aspect of glutarate's mechanism of action is its ability to induce a post-translational modification known as glutarylation on lysine (B10760008) residues of proteins.[1] This modification involves the attachment of a glutarate molecule to a lysine residue, which can alter the function of the target protein.

A key target of glutarylation is the E2 subunit of the pyruvate (B1213749) dehydrogenase complex (PDHc). [1] Glutarylation of PDHc E2 disrupts the lipoylation of this subunit, leading to a reduction in the catalytic activity of the complex.[1]

Immunomodulatory Effects: T-Cell Differentiation and Anti-Tumor Immunity

The most well-documented biological effect of this compound is its impact on the immune system, particularly on T-cell function. Administration of DEG has been shown to alter CD8+ T-cell differentiation and enhance their cytotoxic capabilities, leading to anti-tumor effects.[1][3]

Promotion of Central Memory T-Cell (Tcm) Phenotype

Treatment of CD8+ T-cells with DEG promotes the development of a central memory T-cell (Tcm) phenotype, characterized by the expression of CD62LhiCD44hi.[3] Tcm cells are crucial for long-term immunological memory and effective recall responses.[4] In one study, treatment with 500 µM DEG for 7-10 days led to an increase in the proportion of human CD8+ T-cells expressing the Tcm markers CCR7 and CD45RO.[3]

Enhancement of T-Cell Cytotoxicity and Anti-Tumor Activity

DEG treatment has been demonstrated to enhance the cytotoxic properties of T-cells.[1] In vivo studies have shown that administration of DEG can reduce tumor growth, an effect correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T-cells.[4] In a mouse model of melanoma, intraperitoneal injections of 10 mg/kg DEG every 2-3 days resulted in a significant reduction in tumor growth.[5]

Antimicrobial Activity

This compound has been identified as a potent antimicrobial agent with activity against a range of bacteria.[4] The proposed mechanism involves the reaction of DEG with metal ions to form an insoluble film around bacterial cells, which prevents nutrient uptake.

Quantitative Data Summary

| Parameter | Organism/System | Value/Effect | Reference(s) |

| IC50 (Glutarate) | Recombinant TET2 | 2 mM | [2] |

| T-Cell Differentiation | Human CD8+ T-cells | Increased proportion of CCR7+/CD45RO+ cells with 500 µM DEG for 7-10 days. | [3] |

| Tumor Growth Inhibition | B16F10-OVA melanoma in mice | Significant reduction in tumor volume with 10 mg/kg DEG administered intraperitoneally every 2-3 days. | [5] |

Experimental Protocols

CD8+ T-Cell Activation and Differentiation Assay

This protocol outlines a general procedure for the in vitro activation and differentiation of CD8+ T-cells to assess the effects of compounds like this compound.

Materials:

-

Isolated primary murine or human CD8+ T-cells

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

This compound (or other test compounds)

-

Flow cytometer

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8, CD62L, CD44, CCR7, CD45RO)

Procedure:

-

Isolate CD8+ T-cells from splenocytes (murine) or peripheral blood mononuclear cells (human) using standard immunomagnetic separation techniques.

-

Plate the isolated CD8+ T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

-

Add this compound to the desired final concentrations (e.g., a dose-response from 100 µM to 1 mM). Include an untreated control.

-

Incubate the cells for 3-7 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and stain with fluorochrome-conjugated antibodies against T-cell differentiation markers.

-

Analyze the stained cells by flow cytometry to determine the percentage of different T-cell subpopulations (e.g., Naive, Effector Memory, Central Memory).

Western Blot for Detection of Protein Glutarylation

This protocol describes a method to detect the glutarylation of proteins, such as the PDHc E2 subunit, in cells treated with this compound.

Materials:

-

Cell lysates from DEG-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for glutaryl-lysine

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare whole-cell lysates from cells treated with or without this compound.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-glutaryl-lysine antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Pyruvate Dehydrogenase Complex (PDHc) Activity Assay

This protocol provides a method to measure the enzymatic activity of the PDHc in cell lysates.

Materials:

-

Cell lysates from DEG-treated and control cells

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Pyruvate

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+

-

Coupling enzyme (e.g., Dihydrolipoamide dehydrogenase)

-

Substrate for the coupling enzyme (e.g., a chromogenic or fluorogenic substrate)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare cell lysates in a buffer that preserves enzyme activity.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Initiate the reaction by adding pyruvate and the necessary cofactors.

-

The production of NADH by the PDHc is coupled to the reduction of a chromogenic or fluorogenic substrate by a coupling enzyme.

-

Measure the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

-

Calculate the PDHc activity based on the rate of change in signal.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in T-Cells

References

- 1. This compound | 818-38-2 [chemicalbook.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. CAS 818-38-2: this compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Modeling the Growth and Death of Staphylococcus aureus against Melaleuca armillaris Essential Oil at Different pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for diethyl glutarate (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the key spectroscopic data for diethyl glutarate, a widely used chemical intermediate in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

| 2.35 | Triplet | 4H | -CO-CH₂ -CH₂- |

| 1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| 1.25 | Triplet | 6H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 172.9 | C =O |

| 60.4 | -O-C H₂-CH₃ |

| 33.7 | -CO-C H₂-CH₂- |

| 20.1 | -CH₂-C H₂-CH₂- |

| 14.2 | -O-CH₂-C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an ester.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2982 | Strong | C-H stretch (alkane) |

| 1736 | Strong | C=O stretch (ester) |

| 1175 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) of this compound results in fragmentation of the molecule, providing valuable structural information. The molecular weight of this compound is 188.22 g/mol .[1]

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 143 | [M - OCH₂CH₃]⁺ |

| 115 | [M - COOCH₂CH₃]⁺ |

| 114 | [M - CH₂COOCH₂CH₃]⁺ |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for esters. The following diagram illustrates a plausible fragmentation pathway leading to the major observed ions.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (TMS) added as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a Bruker DPX-300 spectrometer operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[2] The data was processed using standard Fourier transform algorithms.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of neat this compound was prepared by placing a drop of the sample between two potassium bromide (KBr) salt plates.[3] The spectrum was recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample was introduced into the ion source, where it was bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated by a mass analyzer to generate the mass spectrum.[4]

References

A Comprehensive Technical Guide to the Solubility of Diethyl Glutarate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diethyl glutarate, a versatile organic compound with applications as a solvent and intermediate in various industrial processes. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and miscibility concepts to support research and development activities.

Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density | 1.022 g/mL at 25 °C | |

| Boiling Point | 237 °C | |

| Melting Point | -24.1 °C | [2] |

| Flash Point | 95.56 °C (closed cup) | |

| Water Solubility | 8810 mg/L at 25 °C (experimental) | [3] |

Solubility of this compound

This compound exhibits a distinct solubility profile, characterized by its limited aqueous solubility and broad miscibility with organic solvents.

Solubility in Water

This compound is classified as slightly soluble in water. An experimental study has determined its solubility to be 8810 mg/L at 25 °C[3]. This low aqueous solubility is a critical consideration in applications involving aqueous environments, such as in drug formulation or environmental science.

Solubility in Organic Solvents

Multiple sources indicate that this compound is miscible with a range of common organic solvents, including alcohols and ethers[1][2][4][5]. Miscibility implies that the substances will mix in all proportions to form a homogeneous solution. While specific quantitative solubility limits are not typically reported for miscible liquids, for practical purposes, this compound can be considered fully soluble in these solvents.

Table of this compound Solubility in Common Solvents:

| Solvent | Classification | Solubility Data | Temperature (°C) | Reference |

| Water | Slightly Soluble | 8810 mg/L | 25 | [3] |

| Ethanol | Miscible | Mixes in all proportions | Ambient | [2][4][5] |

| Ether | Miscible | Mixes in all proportions | Ambient | [2][4][5] |

| Acetone | Miscible (Expected) | Expected to mix in all proportions | Ambient | |

| Dichloromethane | Miscible (Expected) | Expected to mix in all proportions | Ambient | |

| Ethyl Acetate | Miscible (Expected) | Expected to mix in all proportions | Ambient | |

| Hexane | Soluble (Expected) | Expected to be soluble | Ambient | |

| Methanol | Miscible (Expected) | Expected to mix in all proportions | Ambient |

Note: "Miscible (Expected)" indicates that while not explicitly stated for all solvents in the literature found, based on the chemical properties of this compound as a non-polar ester, it is highly likely to be miscible with these common organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[6]. The following protocol outlines the steps for determining the solubility of this compound.

I. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.45 µm for aqueous solutions)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)

II. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[7].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle[7]. For colloidal suspensions, centrifugation can be employed to facilitate phase separation[7].

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid aspirating any undissolved solute, ensure the syringe tip is well above the sediment.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration[8].

-

Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Relationships

To further clarify the experimental process and the solubility characteristics of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Conceptual diagram of this compound's miscibility.

References

- 1. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 2. This compound CAS#: 818-38-2 [chemicalbook.com]

- 3. This compound, 818-38-2 [thegoodscentscompany.com]

- 4. CAS 818-38-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 818-38-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Diethyl Glutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Thermogravimetric Analysis (TGA) for the characterization of diethyl glutarate. TGA is a powerful analytical technique used to determine the thermal stability of a material and its fraction of volatile components by measuring the change in mass as a function of temperature in a controlled atmosphere.[1] This guide covers the fundamental principles, a detailed experimental protocol, and the expected thermal decomposition pathway of this compound.

Introduction to Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1][2] The resulting data is typically presented as a TGA curve, which plots the percentage of weight loss against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur.[1]

Key information obtained from TGA includes:

-

Thermal stability of materials[1]

-

Composition of multicomponent systems[1]

-

Decomposition kinetics of materials[1]

-

Moisture and volatiles content[1]

Experimental Protocol for TGA of this compound

The following is a detailed protocol for conducting a thermogravimetric analysis of this compound, a liquid sample.

2.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A standard TGA instrument equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.

-

Sample Pans: Aluminum or alumina (B75360) (ceramic) crucibles are suitable.[3] For liquid samples, it is recommended to use pans that can hold a sufficient volume without spillage.[3]

-

Purge Gas: High-purity nitrogen gas is typically used to provide an inert atmosphere and prevent oxidative degradation.[3]

2.2. Sample Preparation

A representative sample of this compound should be used for the analysis. For liquid samples, it is crucial to ensure that the bottom of the pan is covered, but the liquid is not close to the edges to avoid sudden mass loss due to splashing.[3] A typical sample size for liquid analysis is between 5 and 20 mg.[4]

2.3. TGA Instrument Setup and Calibration

-

Gas Flow: Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to ensure a stable and inert atmosphere within the furnace.

-

Temperature Calibration: Calibrate the temperature sensor of the TGA instrument using certified reference materials with known melting or Curie points.

-

Balance Calibration: Calibrate the microbalance according to the manufacturer's instructions to ensure accurate mass measurements.

2.4. Measurement Procedure

-

Tare the Crucible: Place an empty sample crucible in the TGA and tare the balance.

-

Load the Sample: Carefully dispense the this compound sample into the tared crucible. The recommended sample mass is approximately 10 mg.

-

Equilibrate: Heat the sample to a starting temperature of 30°C and hold it isothermally for 5-10 minutes to allow the sample to thermally equilibrate.

-

Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Record the sample mass and temperature continuously throughout the heating program.

Data Presentation

The quantitative data obtained from the TGA of this compound can be summarized in the following table. The values presented here are hypothetical and representative of what might be expected for a diethyl ester.

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | ~ 200 - 220 | °C |

| Peak Decomposition Temperature (Tpeak) | ~ 230 - 250 | °C |

| Final Decomposition Temperature (Tfinal) | ~ 280 - 300 | °C |

| Mass Loss in Main Decomposition Step | > 95 | % |

| Residual Mass at 600°C | < 5 | % |

Thermal Decomposition of this compound

The thermal decomposition of aliphatic esters that contain at least one β-hydrogen atom, such as this compound, typically proceeds through a unimolecular elimination reaction known as an ester pyrolysis or Ei (elimination, intramolecular) mechanism.[5] This reaction occurs via a cyclic, six-membered transition state, resulting in the formation of a carboxylic acid and an alkene.[6][7]

In the case of this compound, the molecule has two ester groups, and the decomposition is expected to occur in a stepwise manner or simultaneously at both ends of the molecule. The primary decomposition products are glutaric acid and two molecules of ethylene. The glutaric acid may further decompose at higher temperatures.

The proposed signaling pathway for the thermal decomposition of one of the ester groups in this compound is illustrated below.

Caption: Proposed thermal decomposition pathway of this compound via a six-membered transition state.

Experimental Workflow

The general workflow for conducting a thermogravimetric analysis experiment is depicted in the following diagram.

Caption: General experimental workflow for Thermogravimetric Analysis.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. etamu.edu [etamu.edu]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. epfl.ch [epfl.ch]

- 5. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

Diethyl Glutarate as a Prodrug Metabolite in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate is a diester of glutaric acid.[1][2] While not a naturally occurring metabolite in major endogenous biochemical pathways, it serves as a crucial tool in metabolic research and drug development. Its significance lies in its role as a cell-permeable prodrug that, once inside the cell, is rapidly hydrolyzed by intracellular esterases to release its active metabolite, glutaric acid (glutarate).[3][4] This allows for the direct study of glutarate's effects on cellular processes, bypassing the limitations of glutarate's poor cell membrane permeability.

This guide provides an in-depth overview of the biochemical fate of this compound, the metabolic and signaling pathways influenced by its active form, and the experimental protocols necessary for its study.

Biochemical Conversion and Metabolic Fate

The primary metabolic event for this compound within a biological system is its rapid conversion to glutarate.

Enzymatic Hydrolysis:

Intracellular esterases, a broad class of enzymes that cleave ester bonds, are responsible for the hydrolysis of this compound.[5][6] This reaction yields two molecules of ethanol (B145695) and one molecule of glutarate. The efficiency of this conversion is high, with studies showing that this compound is processed into glutarate within minutes of cellular uptake.[3][4]

Metabolic Pathways of Glutarate:

Glutarate is a naturally occurring intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[7][8] Defects in this pathway lead to the genetic disorder glutaric acidemia type I, characterized by the accumulation of glutaric acid and its derivatives, leading to severe neurological damage.[9][10][11][12]

Recently, glutarate has been identified as a signaling molecule, particularly in the context of immunology. It has been shown to regulate T-cell function and metabolism through two primary mechanisms:

-

Inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs): Glutarate can act as a competitive inhibitor of these enzymes, which play crucial roles in epigenetic regulation and cellular signaling.[3][4]

-

Post-translational modification: Glutarate can lead to the glutarylation of proteins, such as the E2 subunit of the pyruvate (B1213749) dehydrogenase complex, thereby directly influencing cellular metabolism.[3][4]

Quantitative Data

The following tables summarize key quantitative findings related to the metabolism and effects of this compound and its active metabolite, glutarate.

Table 1: Intracellular Conversion of this compound to Glutarate

| Parameter | Value | Cell Type | Reference |

| Conversion Time | Rapid, within minutes | Human CD8+ T cells | [3][4] |

| Intracellular Detection | This compound is often undetectable shortly after administration due to rapid hydrolysis. | Human CD8+ T cells | [4] |

Table 2: Effects of Glutarate on T-Cell Function and Metabolism

| Parameter | Effect | Target | Reference |

| T-Cell Differentiation | Alters CD8+ T-cell differentiation | CD8+ T cells | [3][4] |

| Cytotoxicity | Increases cytotoxicity against target cells | CD8+ T cells | [3][4] |

| Tumor Growth | Reduces tumor growth in vivo | In vivo mouse models | [3] |

| Pyruvate Dehydrogenase Complex | Glutarylation of the PDHE2 subunit, altering its activity | PDHE2 | [3][4] |

| αKGDDs | Competitive inhibition | α-ketoglutarate-dependent dioxygenases | [3][4] |

Experimental Protocols

1. Protocol for Determining Esterase Activity via this compound Hydrolysis

This protocol is adapted from general esterase activity assays and can be used to measure the conversion of this compound to glutarate.[13][14]

-

Objective: To quantify the rate of glutarate production from this compound by cellular lysates or purified esterases.

-

Principle: The hydrolysis of this compound produces glutaric acid, leading to a decrease in the pH of a weakly buffered solution. This change can be monitored using a pH indicator or a pH-stat titrator.

-

Materials:

-

This compound

-

Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

-

Cell lysate or purified esterase solution

-

pH indicator (e.g., phenol (B47542) red) or a pH-stat titrator

-

Spectrophotometer or pH meter

-

-

Procedure (Spectrophotometric Method):

-

Prepare a reaction mixture containing phosphate buffer and a pH indicator.

-

Add a known concentration of this compound to the reaction mixture.

-

Initiate the reaction by adding the cell lysate or esterase solution.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

The rate of change in absorbance is proportional to the rate of glutaric acid production.

-

-

Procedure (Titrimetric Method):

-

Set up a reaction vessel with a known volume of weakly buffered solution containing this compound.

-

Use a pH-stat titrator to maintain a constant pH by titrating the produced glutaric acid with a standardized base (e.g., NaOH).

-

The rate of base addition required to maintain the pH is equal to the rate of this compound hydrolysis.

-

2. Protocol for Quantification of Glutarate in Biological Samples by LC-MS/MS

This protocol provides a general framework for the detection and quantification of glutarate in samples such as cell culture media, cell lysates, or plasma.[15][16]

-

Objective: To accurately measure the concentration of glutarate in biological matrices.

-

Principle: Stable isotope-labeled internal standards are used for accurate quantification of glutarate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Stable isotope-labeled glutaric acid (e.g., D4-glutaric acid) as an internal standard

-

Acetonitrile or other organic solvent for protein precipitation

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

Use a suitable mobile phase gradient to elute glutarate and the internal standard.

-

Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions for both glutarate and the internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of glutarate to the peak area of the internal standard.

-

Determine the concentration of glutarate in the sample by comparing this ratio to a standard curve prepared with known concentrations of glutarate.

-

-

Visualizations

Caption: Metabolic conversion of this compound and its subsequent effects.

Caption: General experimental workflow for studying this compound effects.

Caption: Glutarate's impact on T-cell signaling pathways.

References

- 1. This compound | 818-38-2 [chemicalbook.com]

- 2. This compound | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Glutaric acid - Wikipedia [en.wikipedia.org]

- 9. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glutaric Acidemia, Pathogenesis and Nutritional Therapy [frontiersin.org]

- 11. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]

- 12. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 13. Enzymatic Assay of Esterase [sigmaaldrich.com]

- 14. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]

- 15. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Potential research areas involving diethyl glutarate

A-Z GUIDE

Unlocking the Potential of Diethyl Glutarate: A Technical Guide for Researchers

Introduction: this compound, the diethyl ester of glutaric acid, is a versatile chemical compound with a growing range of applications in scientific research and drug development.[1][2][3] This colorless liquid, characterized by a mild, fruity odor, serves not only as a solvent and plasticizer but also as a crucial intermediate in organic synthesis.[1][2] Its unique chemical structure and reactivity make it a valuable building block for creating complex molecules with potential therapeutic applications. This guide provides an in-depth overview of this compound, focusing on its properties, synthesis, key reactions, and promising research avenues for scientists and drug development professionals.

Core Properties and Specifications

Understanding the physicochemical properties of this compound is fundamental to its application in research. The compound is a stable, colorless to almost colorless liquid under standard conditions and is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H16O4 | [1][2][5] |

| Molecular Weight | 188.22 g/mol | [2][5] |

| CAS Number | 818-38-2 | [1][2] |

| Appearance | Colorless, clear liquid | [1][6] |

| Odor | Fruity | [1] |

| Density | 1.022 g/mL at 25 °C | [2][4] |

| Boiling Point | 237 °C | [2][4] |

| Melting Point | -24.1 °C | [4][6] |

| Flash Point | 205 °F (96 °C) | [2] |

| Refractive Index | n20/D 1.423 | [2][4] |

| Solubility | Soluble in ether and alcohol; slightly soluble in water. | [1][2][4] |

Safety and Handling: this compound is considered to have low toxicity but can cause skin and eye irritation upon contact.[1][5] It is stable under normal conditions but should be stored away from strong oxidizing agents.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[1][4]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Materials: Glutaric acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.

-

Procedure: a. In a round-bottom flask, dissolve glutaric acid in an excess of absolute ethanol. b. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. c. Reflux the mixture for several hours to drive the reaction to completion. d. After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. e. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). f. Combine the organic extracts and dry over anhydrous magnesium sulfate. g. Filter to remove the drying agent and remove the solvent under reduced pressure. h. Purify the resulting crude this compound by vacuum distillation.

Key Reactions and Synthetic Utility

This compound is a valuable precursor in various organic reactions, primarily due to the reactivity of its ester functionalities and the α-protons.

1. Hydrolysis: The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield glutaric acid and ethanol.[7][8] This reaction is fundamental for applications where the controlled release of glutaric acid is desired.

2. Claisen Condensation: This is a crucial carbon-carbon bond-forming reaction where an ester acts as both the nucleophile (via its enolate) and the electrophile.[9][10][11] The intramolecular Claisen condensation of a diester is known as the Dieckmann condensation, which is particularly useful for forming cyclic β-keto esters.[9][12]

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190) (as an illustrative example for cyclic β-keto ester synthesis)

-

Materials: Diethyl adipate, sodium ethoxide, toluene (B28343), hydrochloric acid, diethyl ether.

-

Procedure: a. Prepare a suspension of sodium ethoxide in dry toluene in a flask equipped with a reflux condenser and a dropping funnel. b. Heat the suspension to reflux and add a solution of diethyl adipate in dry toluene dropwise over a period of time. c. Continue refluxing for several hours until the reaction is complete. d. Cool the reaction mixture and acidify with dilute hydrochloric acid. e. Separate the organic layer, and extract the aqueous layer with diethyl ether. f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure and purify the resulting cyclic β-keto ester by vacuum distillation.

Potential Research Areas and Applications

The versatility of this compound opens up numerous avenues for research and development, particularly in the pharmaceutical and materials science sectors.

1. Drug Delivery Systems: Polyesters synthesized from glutaric acid are promising for drug delivery applications due to their biodegradability and biocompatibility.[13] The flexibility of these polymers allows for the formulation of nanoparticles, microparticles, and implants for controlled drug release.[13]

2. Synthesis of Bioactive Molecules and Pharmaceuticals: this compound serves as a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[2][3] Its derivatives have been explored for the synthesis of glutarimides, which are structural motifs found in some pharmaceuticals.[14]

3. Antimicrobial Research: There is some evidence to suggest that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It is proposed to inhibit bacterial growth by reacting with metal ions and forming an insoluble film around the bacterial cells, thereby preventing nutrient uptake.[1] Further research is needed to validate and explore this potential antimicrobial application.

Table 2: Summary of Potential Research Applications

| Research Area | Application of this compound | Potential Outcome |

| Medicinal Chemistry | Precursor for the synthesis of heterocyclic compounds and pharmaceutical intermediates. | Development of novel therapeutic agents. |

| Polymer Chemistry | Monomer for the synthesis of biodegradable polyesters. | Creation of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible materials.[13] |

| Antimicrobial Research | Investigated for its direct bactericidal properties. | Potential for new antimicrobial agents or preservatives.[1] |

| Flavor and Fragrance Industry | Used as a flavoring agent. | Development of new food additives and fragrance components.[1] |

Conclusion and Future Outlook

This compound is more than just a simple solvent; it is a multifaceted chemical tool with significant potential for innovation in various scientific disciplines. Its favorable physicochemical properties, coupled with its synthetic versatility, make it an attractive starting point for the development of new materials and therapeutic agents. Future research should focus on exploring its utility in the synthesis of complex natural products, the development of novel polymeric biomaterials, and a more thorough investigation of its purported antimicrobial activities. As our understanding of its chemical reactivity and biological interactions grows, so too will the opportunities to harness the full potential of this compound in addressing challenges in medicine and materials science.

References

- 1. CAS 818-38-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 818-38-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 818-38-2 [chemicalbook.com]

- 5. This compound | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmdguru.com [pharmdguru.com]

- 13. benchchem.com [benchchem.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Toxicological Profile of Diethyl Glutarate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of diethyl glutarate, a common solvent and intermediate in laboratory settings. The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and to understand its potential hazards. The data presented is compiled from a variety of sources and is organized for clarity and ease of use.

Executive Summary

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure. It is not classified as a skin irritant and is considered to be, at most, a mild and transient eye irritant. There is no evidence to suggest that this compound is a skin sensitizer (B1316253). Furthermore, in vitro genotoxicity testing indicates a lack of mutagenic potential. While specific data on repeated dose and reproductive toxicity for this compound are limited, information on structurally related compounds suggests a low potential for systemic toxicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Diethyl pentanedioate, Glutaric acid diethyl ester |

| CAS Number | 818-38-2 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Mild, fruity |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw[1] | Not Classified |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw[2] | Not Classified |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified |

| LC₅₀ (4-hour) | Rat | Inhalation | > 5.07 mg/L[3] | Not Classified |

Irritation and Sensitization

| Endpoint | Species | Results | Classification |

| Skin Irritation | Rabbit | Non-irritant[4] | Not Classified |

| Eye Irritation | Rabbit | Mildly irritating, effects reversible within 4 days[5] | Not Classified |

| Skin Sensitization | Guinea Pig | No evidence of sensitization | Not a sensitizer |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and without S9 | Negative[5] |

Note: While specific data for the Ames test and in vivo micronucleus test for this compound were not found, the available in vitro data suggests a low likelihood of genotoxic activity.

Repeated Dose and Reproductive Toxicity

Specific No Observed Adverse Effect Level (NOAEL) data from repeated dose or reproductive toxicity studies for this compound were not identified in the reviewed literature. However, the overall low toxicity profile suggests that high doses would be required to elicit systemic effects.

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological experiments cited in this guide, based on the relevant Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Acute Oral Toxicity (as per OECD 423)

Principle: The acute toxic class method is a sequential procedure using a limited number of animals to estimate the acute oral toxicity. The method is based on the observation of mortality and clinical signs of toxicity.

Procedure:

-

Test Animals: Healthy, young adult Wistar rats (female) are used.[1]

-

Housing and Fasting: Animals are housed individually and fasted overnight prior to dosing.

-

Dose Administration: A starting dose of 2000 mg/kg body weight of the test substance is administered by gavage to a group of three female rats.[1]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[1][2]

-

Sequential Dosing: If no mortality occurs at the starting dose, a further group of three female rats is dosed at the same level.[1]

-

Endpoint: The LD₅₀ is determined to be greater than the tested dose if no mortality is observed.[1][2]

Acute Inhalation Toxicity (as per OECD 403)

Principle: This test determines the median lethal concentration (LC₅₀) of a substance in air that is expected to cause death in 50% of exposed animals during a defined exposure period.

Procedure:

-

Test Animals: Healthy, young adult CRL:(WI) Wistar strain rats (5 male and 5 female) are used.[3]

-

Exposure System: A nose-only inhalation exposure system is utilized to ensure direct exposure to the test atmosphere.[3]

-

Concentration and Duration: A single group of animals is exposed to a target concentration of 5.0 mg/L for 4 hours.[3]

-

Atmosphere Monitoring: The aerosol concentration is measured gravimetrically at regular intervals during the exposure period.[3]

-

Observation: Animals are observed for clinical signs of toxicity during and after exposure, and for mortality and body weight changes over a 14-day observation period.[3]

-

Endpoint: The LC₅₀ is determined to be greater than the tested concentration if no mortality occurs.[3]

Acute Dermal Irritation (as per OECD 404)

Principle: This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin in a single dose.

Procedure:

-

Test Animals: Healthy, young adult New Zealand White rabbits are used.[4]

-

Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A dose of 0.5 mL of the test substance is applied to a small area of intact skin and covered with a gauze patch and a semi-occlusive dressing.[4]

-

Exposure Duration: The dressing is removed after 4 hours.[4]

-

Observation and Scoring: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.[4]

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions. A primary irritation index of 0.00 indicates no irritation.[4]

Acute Eye Irritation (as per OECD 405)

Principle: This test evaluates the potential of a substance to cause irritation or damage to the eye when instilled as a single dose.

Procedure:

-

Test Animals: Healthy, young adult albino rabbits are used.[5]